molecular formula C11H13NO2 B584504 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone CAS No. 140865-97-0

1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

Cat. No. B584504
M. Wt: 191.23
InChI Key: OJWXEAAIIQCQFH-UHFFFAOYSA-N
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Description

1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone is a versatile chemical compound used extensively in scientific research for its multifaceted applications. It is also known by other names such as 2-Acetyl-1,2,3,4-tetrahydro-8-isoquinolinol and 1-(8-Hydroxy-3,4-dihydro-2(1H)-isoquinolinyl)ethanone .

Scientific Research Applications

Insights into 8-Hydroxyquinolines

The compound is related to the broader family of 8-hydroxyquinolines, which have garnered significant attention for their medicinal properties. Gupta, Luxami, and Paul (2021) highlight the importance of 8-hydroxyquinoline derivatives in detecting metal ions and their substantial biological activities. These activities span across treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives position them as promising candidates for developing potent drug molecules for a variety of therapeutic targets, including anti-proliferative, anti-microbial, anti-fungal, and anti-viral treatments, as well as for neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Industrial Synthesis and Applications

Exploring the industrial synthesis of papaverine, an isoquinoline derivative, Luk’yanov, Onoprienko, and Zasosov (1972) delve into various methods like the Bischler-Napieralski reaction and its modifications. This study underscores the synthetic versatility of isoquinoline derivatives, opening avenues for pharmacological applications (Luk’yanov, Onoprienko, & Zasosov, 1972).

Antimalarial and Antitumor Applications

Strother et al. (1981) discuss the metabolism of 8-aminoquinoline antimalarial agents, illustrating the biochemical transformations these compounds undergo and their implications for therapeutic use. The study highlights the complexity of using such compounds in medicine, particularly in treating malaria and their potential toxic effects on erythrocytes in glucose-6-phosphate dehydrogenase deficient patients (Strother, Fraser, Allahyari, & Tilton, 1981).

Therapeutic Patents and Innovation

Singh and Shah (2017) review patents related to the therapeutic applications of tetrahydroisoquinolines, a related scaffold, emphasizing their role in cancer and central nervous system disorders. This review signals the ongoing innovation and potential of isoquinoline derivatives in drug discovery (Singh & Shah, 2017).

properties

IUPAC Name

1-(8-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)12-6-5-9-3-2-4-11(14)10(9)7-12/h2-4,14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWXEAAIIQCQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696755
Record name 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

CAS RN

140865-97-0
Record name 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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